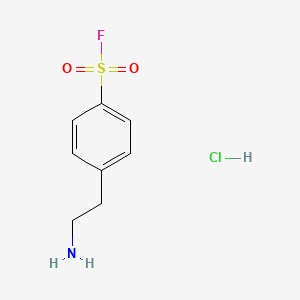
4-(2-氨基乙基)苯磺酰氟盐酸盐
描述
科学研究应用
4-(2-氨基乙基)苯磺酰氟盐酸盐在科学研究中有广泛的应用,包括:
作用机制
4-(2-氨基乙基)苯磺酰氟盐酸盐的作用机制涉及与蛋白酶中丝氨酸残基的羟基共价键合。 这种键合阻断蛋白酶的活性中心,从而抑制其活性 。 该化合物还靶向其他残基,例如酪氨酸、赖氨酸、组氨酸和蛋白质 N 末端氨基 .
生化分析
Biochemical Properties
AEBSF HCl plays a significant role in biochemical reactions. It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is similar to the inhibitor PMSF . It can also prevent the activation of the ROS generator, NADPH oxidase .
Cellular Effects
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has various effects on cells and cellular processes. It can be used in cell culture in concentrations of up to 0.25 mM . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .
Molecular Mechanism
The mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride involves covalently modifying the hydroxyl of serine residues . This causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .
Temporal Effects in Laboratory Settings
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .
Dosage Effects in Animal Models
At 10-50 μg, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can attenuate airway inflammation in a mouse model of airway allergy .
Metabolic Pathways
The specific metabolic pathways that 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is involved in are not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus . This enzyme is responsible for activating the sterol regulatory element-binding proteins (SREBP) .
Subcellular Localization
The specific subcellular localization of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), which is located in the Golgi apparatus .
准备方法
合成路线和反应条件
4-(2-氨基乙基)苯磺酰氟盐酸盐的合成通常涉及 4-(2-氨基乙基)苯磺酰氟与盐酸的反应。 该化合物直接溶于水,便于制备储备液 。 反应条件通常温和,该化合物可以在 -20°C 下储存以保持其稳定性 .
工业生产方法
在工业环境中,4-(2-氨基乙基)苯磺酰氟盐酸盐的生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该化合物大量生产并在受控条件下储存以确保其稳定性和效力 .
化学反应分析
反应类型
4-(2-氨基乙基)苯磺酰氟盐酸盐经历几种类型的化学反应,包括:
常用试剂和条件
与 4-(2-氨基乙基)苯磺酰氟盐酸盐反应中使用的常用试剂包括丝氨酸蛋白酶和其他酶。 反应通常在温和条件下进行,该化合物在低 pH 值下稳定 .
主要形成的产物
涉及 4-(2-氨基乙基)苯磺酰氟盐酸盐的反应形成的主要产物是磺酰酶衍生物。 这些衍生物在很长一段时间内保持稳定,除了在高 pH 下 .
相似化合物的比较
4-(2-氨基乙基)苯磺酰氟盐酸盐通常与其他丝氨酸蛋白酶抑制剂进行比较,例如苯甲磺酰氟 (PMSF) 和二异丙基氟磷酸 (DFP)。 虽然所有这些化合物都是磺酰氟并作为磺酰化剂,但 4-(2-氨基乙基)苯磺酰氟盐酸盐在低 pH 值下更稳定,毒性更低 。 其他类似的化合物包括:
属性
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABNWSWOHGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184830 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30827-99-7 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefabloc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefabloc SC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A1: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]
Q2: How does inhibition of serine proteases by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect cellular processes?
A2: The downstream effects depend on the specific serine protease targeted. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has been shown to:
- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []
- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]
- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []
- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []
Q3: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect other protease classes?
A3: While primarily a serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can impact other proteases depending on the context:
- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]
- Aspartic proteases: Generally, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride doesn't significantly inhibit aspartic proteases. [, , ]
- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]
Q4: What is the molecular formula and weight of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.
Q5: Is there any spectroscopic data available for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride to vascular prosthesis surfaces during modification. []
Q6: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride have any catalytic properties?
A6: No, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.
Q7: What are some research applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A7: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a valuable tool in various research areas:
- Alzheimer's disease: Studying Aβ peptide production and APP processing. []
- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]
- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []
- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


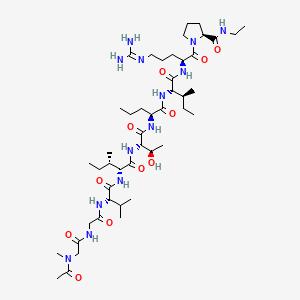
![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)
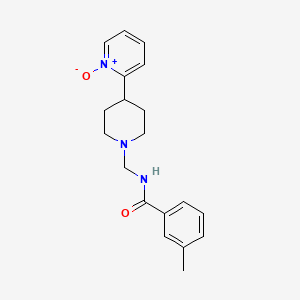
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
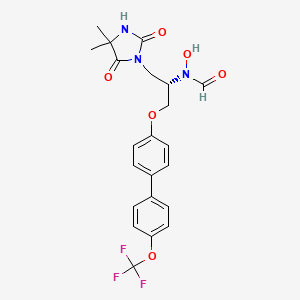
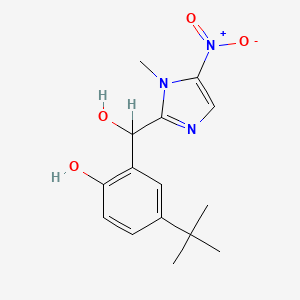
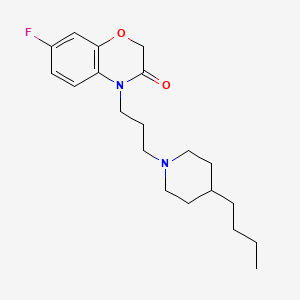
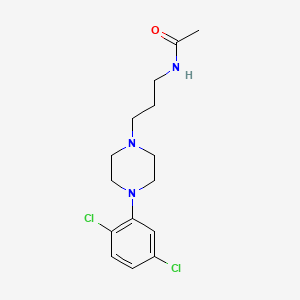
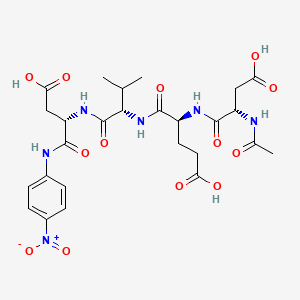
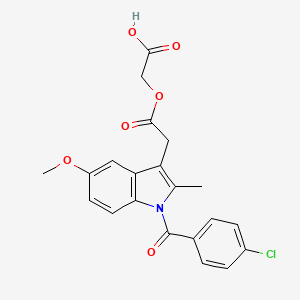
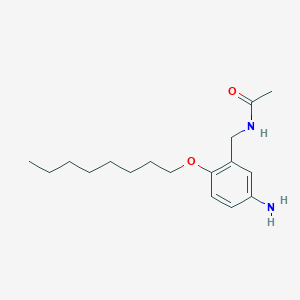
![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
![N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide](/img/structure/B1664325.png)
![N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide](/img/structure/B1664327.png)
